molecular formula C27H24N4O4S B2615185 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide CAS No. 892381-96-3

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2615185
CAS RN: 892381-96-3
M. Wt: 500.57
InChI Key: SCJZIDFKPFEYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Chemical Defense Mechanisms

The controlled hydroxylation of diterpenoids, such as the compound you’ve mentioned, plays a crucial role in plant chemical defense. Researchers have found that in wild tobacco (Nicotiana attenuata), silencing two cytochrome P450 enzymes involved in diterpene biosynthesis leads to severe autotoxicity symptoms. These symptoms arise from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, these same diterpenes serve as effective defenses against herbivores by inhibiting their sphingolipid biosynthesis after ingestion. By regulating metabolic modifications, tobacco plants avoid self-toxicity and gain herbivore defense capabilities .

Natural Product Synthesis and Total Synthesis

Complex natural products like this compound often serve as intriguing targets for synthetic chemists. Researchers explore their total synthesis to understand their intricate structures and develop efficient synthetic routes. Investigating the synthesis of this compound can provide insights into novel synthetic methodologies and strategies for constructing complex molecules .

Biological Activity and Drug Discovery

Given its unique structure, this compound may exhibit interesting biological activities. Researchers can explore its potential as an antitumor, antimicrobial, or anti-inflammatory agent. Understanding its interactions with biological targets can guide drug discovery efforts, potentially leading to new therapeutic agents .

Chemical Ecology and Ecological Interactions

Studying the ecological role of this compound within its natural habitat is essential. How does it affect interactions between plants, herbivores, and other organisms? Investigating its ecological impact sheds light on broader ecological processes and chemical signaling in ecosystems .

Structural Elucidation and Spectroscopic Techniques

Analyzing the compound’s structure using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography contributes to our understanding of its properties and reactivity. Researchers can explore its stereochemistry, conformation, and functional groups to unravel its chemical behavior .

Bioinformatics and Computational Chemistry

Computational methods can predict the compound’s properties, binding affinities, and interactions with biological macromolecules. Researchers can use molecular modeling and docking studies to explore its potential targets and mechanisms of action .

properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-16-24-21(18(14-32)13-28-16)12-22-26(35-24)30-25(17-8-10-20(34-2)11-9-17)31-27(22)36-15-23(33)29-19-6-4-3-5-7-19/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJZIDFKPFEYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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